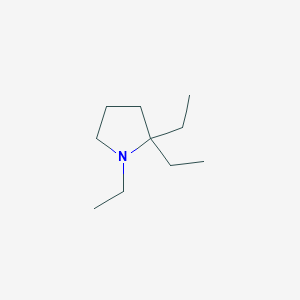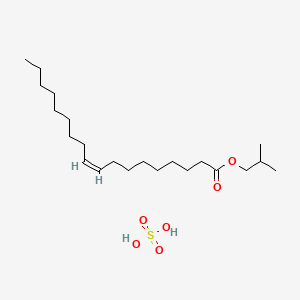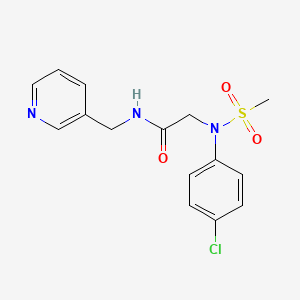
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate amine derivatives under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is incorporated through sulfonylation reactions, typically using methylsulfonyl chloride and a base such as triethylamine.
Addition of the Pyridinylmethyl Group: The final step involves the addition of the pyridinylmethyl group through nucleophilic substitution reactions, using pyridine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the glycinamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
6077-68-5 |
|---|---|
分子式 |
C15H16ClN3O3S |
分子量 |
353.8 g/mol |
IUPAC名 |
2-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) |
InChIキー |
ZFUUDNQGEIJTGD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


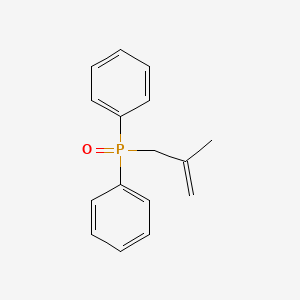
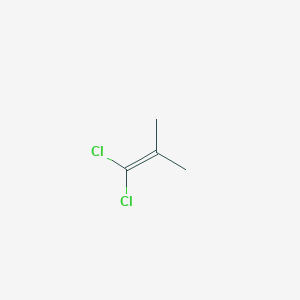


![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
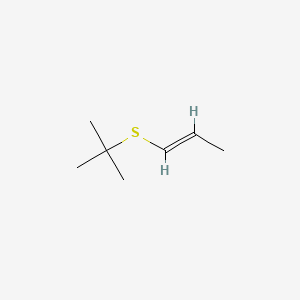
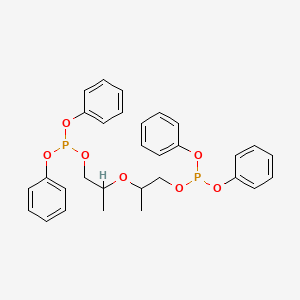
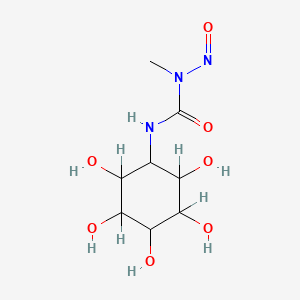
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
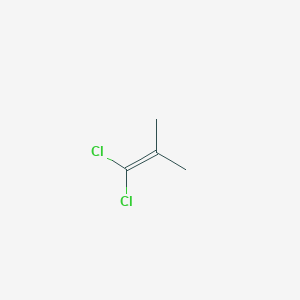
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)
